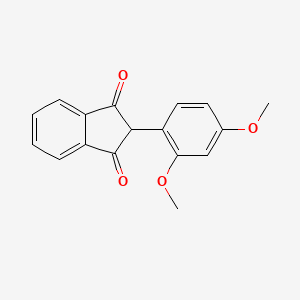

2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione

Descripción

Propiedades

IUPAC Name |

2-(2,4-dimethoxyphenyl)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-20-10-7-8-13(14(9-10)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVWHDUAVOGFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and indan-1,3-dione.

Condensation Reaction: The key step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and indan-1,3-dione in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired indene-dione structure.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione exhibits promising anticancer properties. In vitro evaluations conducted by the National Cancer Institute (NCI) revealed that this compound shows significant antimitotic activity against various human tumor cell lines. The mean growth inhibition (GI50) values were reported at 15.72 μM, indicating its potential as a lead compound in cancer drug development .

Mechanism of Action

The mechanism of action involves the inhibition of cell proliferation through apoptosis induction. The compound interacts with specific cellular pathways that regulate cell cycle progression and apoptosis, making it a candidate for further pharmacological studies aimed at developing novel anticancer therapies .

Material Science Applications

Non-linear Optical Materials

The compound's structural properties suggest potential applications in the field of non-linear optics. Its ability to exhibit high optical non-linearity makes it suitable for use in photonic devices. Theoretical calculations have indicated that its β tensor is significantly higher than that of conventional materials used in this domain .

Table 1: Optical Properties Comparison

| Compound | β Tensor Value (pm/V) | Application Area |

|---|---|---|

| 2-(2,4-Dimethoxyphenyl)-1H-Indene-1,3(2H)-dione | > 10 | Non-linear optical devices |

| Urea | ~0.5 | Benchmark for comparison |

Organic Synthesis Applications

Synthesis of Derivatives

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various derivatives through reactions such as Claisen–Schmidt condensation and cyclocondensation. These derivatives may possess enhanced biological activities or different physical properties suitable for diverse applications .

Case Study: Synthesis of Anticancer Derivatives

A study focused on synthesizing derivatives from 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione demonstrated its utility in creating compounds with improved anticancer activity. The synthetic route involved the reaction of the indene-dione with various electrophiles under controlled conditions to yield new derivatives that were subsequently tested for biological efficacy .

Mecanismo De Acción

The mechanism of action of 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The 1H-indene-1,3(2H)-dione derivatives vary primarily in their 2-position substituents, which determine their electronic and steric profiles:

Key Observations :

- Bioactivity: Xanthenyl and hydrazono derivatives exhibit biological activity (e.g., enzyme inhibition, metal sensing), while the dimethoxy compound’s bioactivity remains underexplored .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and lipophilicity:

Key Observations :

- The dimethoxy derivative’s logP (2.9) suggests moderate lipophilicity, comparable to PP (logP ~3.1) but higher than hydrophilic imidazolidin-ylidene analogs .

- Methoxy groups improve solubility in organic solvents compared to hydroxyl or heterocyclic substituents, which may aggregate in polar media .

Optical and Reactive Properties

Photostability and UV Behavior :

- PP and QP exhibit high photostability in ethanol and cyclohexane under UV light (253.7 nm), forming solvated electrons and radicals in alkaline conditions .

- 2,4-Dimethoxyphenyl Analogue : Methoxy groups likely redshift absorption spectra due to conjugation, though experimental data are lacking. Its stability under UV irradiation remains unstudied but may parallel PP/QP due to similar electron-rich substituents.

Fluorescence and Sensing :

- Hydrazono derivatives (e.g., 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione) show Cu²⁺-selective fluorescence quenching (detection limit ~10⁻⁷ M) . The dimethoxy compound’s planar structure could similarly enable metal sensing but with altered selectivity.

Actividad Biológica

2-(2,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene-diones. Its unique structure, characterized by a dimethoxy-substituted phenyl group attached to an indene core, suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione

- Molecular Formula : C17H14O4

- Molecular Weight : 286.29 g/mol

The compound's structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity. The presence of methoxy groups enhances its lipophilicity and may affect its interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione exhibits several pharmacological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in various models.

- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties against certain pathogens.

The biological effects of 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammatory pathways.

- Receptor Modulation : It may act on various receptors, altering signaling pathways that lead to therapeutic effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione:

| Study | Findings | Methodology |

|---|---|---|

| Lin et al. (2015) | Identified anticancer properties in vitro against breast cancer cell lines | Cell viability assays and flow cytometry |

| Wang et al. (2020) | Demonstrated anti-inflammatory effects in a mouse model | ELISA for cytokine measurement |

| Zhang et al. (2021) | Reported antimicrobial activity against Gram-positive bacteria | Disk diffusion method |

These studies highlight the compound's potential as a lead candidate for drug development targeting cancer and inflammatory diseases.

Safety and Toxicity

While promising results are noted for its therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further investigations are necessary to understand its long-term effects and potential side effects.

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione?

The compound is synthesized via condensation of 1H-indene-1,3(2H)-dione with 2,4-dimethoxybenzaldehyde under basic conditions (e.g., sodium methoxide in ethanol). Recrystallization from methanol yields a pure yellow solid (92% yield). Key characterization includes -NMR (e.g., δ 8.48 for the =CH- group) and HRMS (m/z 295.0965 [M+H]) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (, -NMR) confirms structural features like the methoxy groups (δ 3.92–3.93 ppm) and aromatic protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (CHO), while IR spectroscopy identifies carbonyl stretches (~1890 cm) .

Q. How can reaction conditions be optimized for higher yields?

Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.

- Catalyst : Acidic catalysts (e.g., CSA) enhance condensation efficiency in similar indene-dione syntheses .

- Temperature : Mild heating (40–60°C) balances reactivity and side-product formation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s photostability under UV light?

Flash photolysis studies on analogous indene-diones (e.g., pyrophthalone) reveal radical formation via cleavage of the enolate moiety in alkaline conditions. Solvated electrons () and transient intermediates (e.g., diketo-enol tautomers) contribute to degradation pathways . Methoxy groups may stabilize the excited state, reducing photodegradation .

Q. How do computational methods predict the compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, showing methoxy groups lower the energy gap (≈3.5 eV), enhancing charge transfer in biological or material applications. Electron density maps correlate with NMR chemical shifts .

Q. What strategies enable selective derivatization at the C2 position?

- Acylation : Use acyl chlorides (e.g., tosylacetyl chloride) with indene-dione in the presence of triethylamine, yielding derivatives like 2-(2-tosylacetyl)-1H-indene-1,3(2H)-dione (83% yield) .

- Multicomponent reactions : Water-based syntheses with heterocycles (e.g., imidazolidines) form fused derivatives via green chemistry approaches .

Q. How does the compound inhibit tyrosinase, and what SAR insights exist?

The dimethoxy-phenyl group enhances binding to tyrosinase’s active site via π-π stacking and hydrogen bonding. Structure-Activity Relationship (SAR) studies show electron-donating groups (e.g., -OCH) increase inhibitory potency (IC ≈ 2.5 µM) compared to halogenated analogs .

Data Contradictions and Resolution

Q. How do conflicting reports on solvent effects in indene-dione syntheses align?

- Ethanol vs. THF : Ethanol favors condensation in simple aldehydes, while THF improves solubility for bulky substrates .

- Catalyst role : CSA (camphorsulfonic acid) accelerates reactions in THF but may decompose in protic solvents .

Methodological Recommendations

Q. What protocols ensure reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.